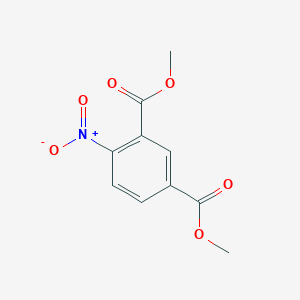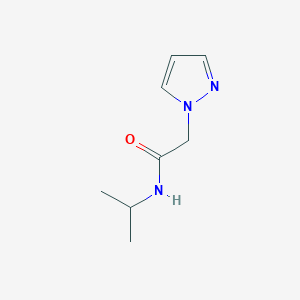![molecular formula C15H18ClNO3 B2994487 3-Ethoxyspiro[3.3]heptan-1-yl 6-chloropyridine-3-carboxylate CAS No. 1808422-57-2](/img/structure/B2994487.png)
3-Ethoxyspiro[3.3]heptan-1-yl 6-chloropyridine-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Ethoxyspiro[3.3]heptan-1-yl 6-chloropyridine-3-carboxylate, also known as Spiro-OMeTAD, is a widely used hole-transport material in perovskite solar cells. It was first synthesized in 2006 by Grätzel and co-workers. Since then, Spiro-OMeTAD has been extensively studied due to its excellent charge transport properties and high efficiency in solar cells.
Mécanisme D'action
The mechanism of action of 3-Ethoxyspiro[3.3]heptan-1-yl 6-chloropyridine-3-carboxylate in perovskite solar cells involves the formation of a p-n junction at the interface between the perovskite layer and the 3-Ethoxyspiro[3.3]heptan-1-yl 6-chloropyridine-3-carboxylate layer. The 3-Ethoxyspiro[3.3]heptan-1-yl 6-chloropyridine-3-carboxylate layer acts as a hole-transport material, facilitating the transport of positive charges from the perovskite layer to the electrode. The 3-Ethoxyspiro[3.3]heptan-1-yl 6-chloropyridine-3-carboxylate layer also acts as a barrier, preventing the recombination of charges at the interface.
Effets Biochimiques Et Physiologiques
There are no known biochemical or physiological effects of 3-Ethoxyspiro[3.3]heptan-1-yl 6-chloropyridine-3-carboxylate. It is not intended for use in biological systems and is primarily used in optoelectronic devices.
Avantages Et Limitations Des Expériences En Laboratoire
3-Ethoxyspiro[3.3]heptan-1-yl 6-chloropyridine-3-carboxylate has several advantages for use in lab experiments. It is readily available and relatively inexpensive. It is also highly stable and has a long shelf life. However, 3-Ethoxyspiro[3.3]heptan-1-yl 6-chloropyridine-3-carboxylate is sensitive to moisture and air, and must be stored in a dry, inert atmosphere. It is also highly toxic and must be handled with care.
Orientations Futures
There are several future directions for research on 3-Ethoxyspiro[3.3]heptan-1-yl 6-chloropyridine-3-carboxylate. One area of research is the development of new synthesis methods to improve the efficiency and yield of 3-Ethoxyspiro[3.3]heptan-1-yl 6-chloropyridine-3-carboxylate. Another area of research is the optimization of the perovskite-3-Ethoxyspiro[3.3]heptan-1-yl 6-chloropyridine-3-carboxylate interface to improve the efficiency of solar cells. Additionally, the use of 3-Ethoxyspiro[3.3]heptan-1-yl 6-chloropyridine-3-carboxylate in other optoelectronic devices, such as light-emitting diodes and photodetectors, is an area of active research. Finally, the development of new hole-transport materials with improved properties is an important area of research for the future of optoelectronics.
Méthodes De Synthèse
3-Ethoxyspiro[3.3]heptan-1-yl 6-chloropyridine-3-carboxylate can be synthesized through a multi-step reaction process. The first step involves the reaction of 3-chloropyridine-6-carboxylic acid with 1,2-epoxycyclohexane in the presence of a base to form 6-(oxiranylmethyl)pyridine-3-carboxylic acid. The second step involves the reaction of the acid with ethanol and sodium ethoxide to form the ethyl ester. The final step involves the reaction of the ester with 1,2,3,4,5,6-heptahydro-1,4-methanonaphthalene in the presence of a Lewis acid catalyst to form 3-Ethoxyspiro[3.3]heptan-1-yl 6-chloropyridine-3-carboxylate.
Applications De Recherche Scientifique
3-Ethoxyspiro[3.3]heptan-1-yl 6-chloropyridine-3-carboxylate is widely used as a hole-transport material in perovskite solar cells. It has been shown to improve the efficiency of solar cells by facilitating the transport of positive charges from the perovskite layer to the electrode. 3-Ethoxyspiro[3.3]heptan-1-yl 6-chloropyridine-3-carboxylate has also been used in other optoelectronic devices, such as light-emitting diodes and photodetectors.
Propriétés
IUPAC Name |
(1-ethoxyspiro[3.3]heptan-3-yl) 6-chloropyridine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18ClNO3/c1-2-19-11-8-12(15(11)6-3-7-15)20-14(18)10-4-5-13(16)17-9-10/h4-5,9,11-12H,2-3,6-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRXPBEKGWWPEOC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1CC(C12CCC2)OC(=O)C3=CN=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Ethoxyspiro[3.3]heptan-1-yl 6-chloropyridine-3-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(E)-N-(4,6-difluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2994407.png)

![1-[(piperidin-4-yl)methyl]-4,5,6,7-tetrahydro-1H-1,3-benzodiazole dihydrochloride](/img/structure/B2994411.png)




![3-(3,4-dichlorobenzyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2994417.png)


![11-Azatricyclo[6.2.1.02,7]undeca-2,4,6,9-tetraene;hydrochloride](/img/structure/B2994424.png)

![3-(1-(6-oxo-1,6-dihydropyridine-3-carbonyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one](/img/structure/B2994427.png)